Replacing sucrose gradients with Iohexol eliminates osmotic damage to extracellular vesicles, while its use as a GFR marker avoids cumbersome inulin infusion protocols. - 46.4% iodine content ensures high-density attenuation. - Low osmolality and viscosity permit high-flow imaging without pre-heating. - Stable, water-soluble monomer ideal for reproducible density gradient ultracentrifugation. Supplied as lyophilized powder for immediate research use.
Iohexol is a non-ionic, water-soluble monomeric iodinated compound widely procured as a diagnostic contrast agent, an exogenous marker for glomerular filtration rate (GFR), and a specialized density gradient medium (commercially known as Nycodenz). Characterized by a high iodine mass fraction (approximately 46.4%), high aqueous solubility, and low osmolality relative to earlier ionic precursors, Iohexol provides a highly stable and processable molecular profile [1]. In industrial and clinical procurement, its value proposition rests on its ability to deliver high density and X-ray attenuation without the severe hyperosmotic toxicity of ionic monomers or the elevated viscosity of non-ionic dimers, making it a versatile baseline material for physiological modeling, high-flow vascular imaging, and sensitive biochemical separations[2].
Substituting Iohexol with generic alternatives introduces critical workflow and performance failures across its primary applications. In density gradient ultracentrifugation, replacing Iohexol with standard sucrose results in highly viscous, hyperosmotic gradients that require extended centrifugation times and cause severe osmotic shrinkage or lysis of fragile extracellular vesicles and organelles [1]. In renal function assessment, relying on endogenous markers like creatinine lacks the sensitivity to detect early-stage filtration decline, while substituting with the gold-standard exogenous marker, inulin, forces laboratories into cumbersome continuous intravenous infusion and timed urine collection protocols [2]. Furthermore, in vascular imaging formulations, replacing Iohexol with ionic monomers (e.g., diatrizoate) triggers unacceptable osmotic toxicity and pain, whereas substitution with iso-osmolar non-ionic dimers (e.g., iodixanol) increases fluid viscosity, necessitating higher injection pressures and specialized pre-heating to maintain equivalent flow rates [3].
In ultracentrifugation workflows, Iohexol forms high-density gradients without the severe hyperosmotic stress and high viscosity characteristic of sucrose. While sucrose gradients require extended centrifugation times and cause osmotic shrinkage of EVs, Iohexol solutions achieve target buoyant densities (e.g., 1.06–1.12 g/mL for EVs) at significantly lower osmolality and viscosity [1]. This allows for rapid equilibrium and preserves the morphological integrity of isolated particles, enabling EV flotation in 16 hours at 200,000 × gmax without the viscosity-induced drag that limits sucrose gradients [1].
| Evidence Dimension | Density-to-Osmolality Ratio and Viscosity |
| Target Compound Data | Iohexol (Nycodenz) achieves high buoyant density (1.06–1.12 g/mL for EV recovery) with low viscosity and moderate osmolality. |
| Comparator Or Baseline | Sucrose (highly viscous and hyperosmotic at equivalent densities). |
| Quantified Difference | Iohexol enables efficient EV flotation at 200,000 × gmax in 16 hours, whereas sucrose requires higher g-forces or longer times and compromises structural integrity. |
| Conditions | EV isolation via ultracentrifugation density gradients. |
Procurement of Iohexol as a gradient medium is critical for researchers needing intact, functionally viable EVs, organelles, or cells that would be damaged or delayed by sucrose.
As an exogenous GFR marker, Iohexol provides the high accuracy of the gold-standard inulin but eliminates the need for continuous intravenous infusion and timed urine collections. Studies comparing Iohexol plasma clearance to inulin demonstrate exceptional correlation (R² = 0.97) and low bias (0.04 mL/min) in chronic kidney disease models[1]. Furthermore, Iohexol is highly stable, virtually non-toxic, and can be quantified from minute blood volumes, enabling single- or two-sample plasma clearance models that achieve 85% accuracy within a 15% margin of the inulin baseline [1].
| Evidence Dimension | GFR Measurement Accuracy and Workflow Complexity |
| Target Compound Data | Iohexol plasma clearance (R² = 0.97 correlation with inulin; low bias of 0.04 mL/min). |
| Comparator Or Baseline | Inulin (Gold standard; requires continuous infusion and urine collection). |
| Quantified Difference | Iohexol achieves >85% accuracy within 15% of inulin values using simplified plasma sampling, bypassing continuous infusion. |
| Conditions | Plasma clearance modeling in chronic kidney disease (CKD) models. |
Selecting Iohexol over inulin drastically reduces clinical and laboratory workflow complexity while maintaining gold-standard accuracy for renal function assessment.
When formulating contrast media, buyers must balance osmolality (which drives osmotic toxicity) and viscosity (which dictates injection pressure and flow dynamics). While the non-ionic dimer iodixanol is iso-osmolar, it suffers from higher viscosity (11.4 mPa·s at 37°C for 320 mg I/mL). Iohexol (350 mg I/mL) offers a lower viscosity of 10.6 mPa·s at 37°C despite a higher iodine concentration [1]. This allows for higher injection rates and less resistance in automated injectors, while maintaining a low-osmolar profile (approx. 780 mOsm/kg H2O) relative to legacy ionic agents [1].
| Evidence Dimension | Dynamic Viscosity at 37°C |
| Target Compound Data | Iohexol 350 mg I/mL (10.6 mPa·s). |
| Comparator Or Baseline | Iodixanol 320 mg I/mL (11.4 mPa·s). |
| Quantified Difference | Iohexol exhibits approximately 7% lower viscosity despite containing roughly 9.3% more iodine per mL. |
| Conditions | Pre-warmed contrast media (37°C) for high-flow computed tomography (CT) angiography. |
Iohexol is the preferred procurement choice when high iodine delivery rates and lower injection pressures are prioritized over strict iso-osmolality.
Procured as a specialized density gradient medium (Nycodenz), Iohexol is the material of choice for ultracentrifugation workflows where preserving the osmotic integrity and biological activity of fragile particles is paramount, directly outperforming highly viscous sucrose gradients [1].
Utilized as a highly stable API or research reagent for precise GFR determination via plasma clearance, Iohexol replaces cumbersome inulin infusion protocols in nephrology research, toxicology screening, and ADPKD monitoring [2].
Formulated as a non-ionic contrast agent where high iodine concentration and lower viscosity (compared to dimeric agents like iodixanol) are required to achieve optimal vascular enhancement at high injection rates without over-pressurizing automated delivery systems[3].
Irritant